![molecular formula C11H20N4O6 B031955 Nopaline CAS No. 22350-70-5](/img/structure/B31955.png)
Nopaline
Overview
Description
Nopaline is a chemical compound derived from the amino acids glutamic acid and arginine . It is classified as an opine, a class of molecules that are produced by a variety of bacteria in their host organisms .
Synthesis Analysis
The nopaline synthase gene (nos) from Agrobacterium tumefaciens Ti plasmid pTiT37 is responsible for the synthesis of nopaline . The DNA sequence of this gene and adjacent regions up to the right border of the T-DNA has been determined .Molecular Structure Analysis
Nopaline has a molecular formula of C11H20N4O6 and a molar mass of 304.303 g/mol . It is a member of guanidines, a tricarboxylic acid, a secondary amino compound, an amino acid opine, a L-arginine derivative and a D-glutamic acid derivative .Chemical Reactions Analysis
Nopaline is a product of the condensation of amino acids and keto acids or may be derived from sugars . The nopaline catabolic process involves the chemical reactions and pathways resulting in the breakdown of nopaline .Scientific Research Applications
Wound Inducible Promoter
Nopaline synthase (nos) promoter is wound inducible in both vegetative and reproductive organs . This means that the promoter is activated when the plant is wounded, which could be useful in studies related to plant defense mechanisms and wound healing processes .
Auxin Inducible Promoter
The nos promoter is also auxin inducible . Auxins are a type of plant hormone that play a crucial role in plant growth and development. The fact that the nos promoter is auxin inducible suggests that it could be used in research related to plant hormone signaling and response .
Promoter Activity Analysis
Nopaline synthase promoter activity can be determined by inserting DNA fragments into the multiple cloning sites of vectors . This makes it a valuable tool in the study of gene regulation, as it allows researchers to analyze the activity of different promoters and understand how they regulate gene expression .
Transgenic Plant Development
The nos promoter has been used in the development of transgenic plants . By inserting the nos promoter into the DNA of a plant, researchers can control the expression of specific genes, which can be used to create plants with desirable traits .
Response to Oxidative Stress
Transgenic tobacco plants carrying a fusion between the nos promoter and a reporter gene were tested for their response to treatment with H2O2 . This suggests that the nos promoter could be used in studies investigating plant responses to oxidative stress .
Study of Gene Transfer Mechanisms
Nopaline is produced by the activity of the nos gene, which is transferred from Agrobacterium tumefaciens to the plant during infection . Therefore, the study of nopaline production can provide insights into the mechanisms of gene transfer between different species .
Mechanism of Action
Target of Action
Nopaline, also known as D-Nopaline, is a chemical compound derived from the amino acids glutamic acid and arginine . It is classified as an opine . The primary target of Nopaline is the bacterium Agrobacterium . The opines, including Nopaline, are used as carbon and nitrogen sources and metabolized by Agrobacterium .
Mode of Action
Nopaline interacts with its target, Agrobacterium, by serving as a source of carbon and nitrogen . This interaction results in the metabolism of Nopaline by the bacterium, which allows it to proliferate.
Biochemical Pathways
Nopaline is involved in the opine biosynthesis pathway . It is a condensation product of amino acids and keto acids or may be derived from sugars . The opines, including Nopaline, are metabolized by Agrobacterium, which uses them as sources of carbon and nitrogen .
Result of Action
The action of Nopaline results in its metabolism by Agrobacterium . This provides the bacterium with necessary nutrients, allowing it to proliferate. The molecular and cellular effects of this action involve the conversion of Nopaline into other compounds within the metabolic pathways of the bacterium.
Action Environment
The action of Nopaline is influenced by environmental factors. For instance, the presence of Nopaline can induce the activity of the nopaline synthase (nos) promoter in both vegetative and reproductive organs .
Future Directions
properties
IUPAC Name |
(2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKYZBGVKHTLTN-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945005 | |
Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nopaline | |
CAS RN |
22350-70-5 | |
Record name | Nopaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22350-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nopaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOPALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8EP5F7X8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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